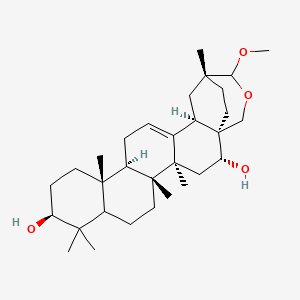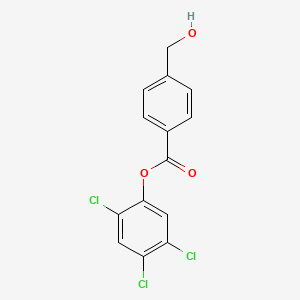![molecular formula C12H9ClN2O B14454197 Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- CAS No. 75473-67-5](/img/structure/B14454197.png)
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by its fused benzene and pyrazine rings, which contribute to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-nitroaniline with glyoxal in the presence of a reducing agent to form the quinoxaline core. Subsequent chlorination and reduction steps yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of dyes, pigments, and materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Quinoxaline: The parent compound with a similar core structure but lacking the chlorine and dihydro groups.
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring.
Isoquinoline: A structural isomer with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the dihydro group enhances its reactivity and potential for functionalization, making it a valuable compound for various applications.
Propiedades
Número CAS |
75473-67-5 |
|---|---|
Fórmula molecular |
C12H9ClN2O |
Peso molecular |
232.66 g/mol |
Nombre IUPAC |
5-chloro-2,3-dihydrobenzo[f]quinoxalin-6-ol |
InChI |
InChI=1S/C12H9ClN2O/c13-9-11-10(14-5-6-15-11)7-3-1-2-4-8(7)12(9)16/h1-4,16H,5-6H2 |
Clave InChI |
MQURFAZYSXUFKP-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C2C(=C(C3=CC=CC=C3C2=N1)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



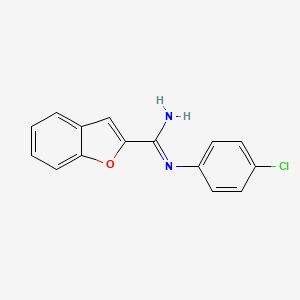
![2,2'-[(1R,3S)-Cyclopent-4-ene-1,3-diyl]diacetic acid](/img/structure/B14454140.png)
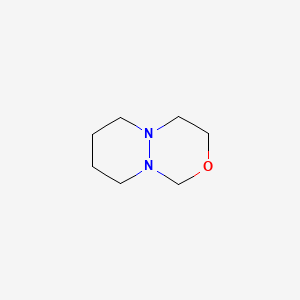
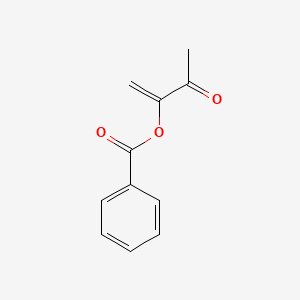


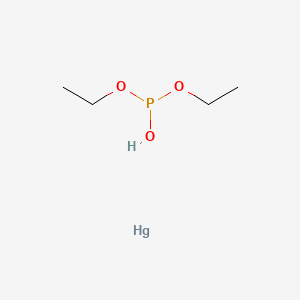
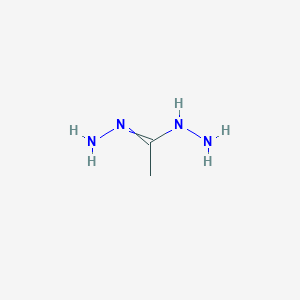
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)
